molecular formula C9H8FNO2 B14853839 1-(2-Acetyl-6-fluoropyridin-4-YL)ethanone

1-(2-Acetyl-6-fluoropyridin-4-YL)ethanone

Cat. No.: B14853839
M. Wt: 181.16 g/mol
InChI Key: XPVFSOZDEOCQKU-UHFFFAOYSA-N
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Description

1-(2-Acetyl-6-fluoropyridin-4-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group and a fluorine atom attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetyl-6-fluoropyridin-4-YL)ethanone typically involves the reaction of 2-acetyl-6-fluoropyridine with ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and purity of the final product. Industrial production methods may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetyl-6-fluoropyridin-4-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

1-(2-Acetyl-6-fluoropyridin-4-YL)ethanone is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-6-fluoropyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The acetyl group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
  • 1-(3-Fluoropyridin-4-yl)ethanone
  • 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone

Uniqueness

1-(2-Acetyl-6-fluoropyridin-4-YL)ethanone is unique due to the specific positioning of the acetyl and fluorine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. The presence of the fluorine atom enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

1-(2-acetyl-6-fluoropyridin-4-yl)ethanone

InChI

InChI=1S/C9H8FNO2/c1-5(12)7-3-8(6(2)13)11-9(10)4-7/h3-4H,1-2H3

InChI Key

XPVFSOZDEOCQKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)F)C(=O)C

Origin of Product

United States

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